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Compound of Interest

Compound Name: H-Pro-his-leu-OH

CAS No.: 83960-32-1

Cat. No.: B1352438 Get Quote

Executive Summary & Molecule Profile
Pro-His-Leu (PHL) is a bioactive tripeptide identified in protein hydrolysates (e.g., Salmon

myofibrillar proteins, Casein). While structurally similar to the C-terminus of Angiotensin I

(...Pro-Phe-His-Leu), PHL functions primarily as a bioactive inhibitor and antioxidant, distinct

from the synthetic enzymatic substrate Hippuryl-His-Leu (HHL) used in standard ACE assays.

This guide compares the performance of PHL against standard bioactive peptides (e.g., Val-

Pro-Pro [VPP], Ile-Pro-Pro [IPP]) across three critical cellular models: Caco-2 (Intestinal

Absorption), HUVEC (Endothelial Regulation), and HepG2 (Metabolic Stability).
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Synthetic Enzymatic
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Hydrolysates

Fermented Milk (L.

helveticus)
Synthetic Chemistry

Primary Mechanism

ACE Inhibition

(Competitive), ROS

Scavenging

ACE Inhibition (Slow-

binding)

Cleaved by ACE to

release His-Leu

Bioavailability
Moderate (PepT1

transport likely)

High (Pro-rich

resistance)
N/A (In vitro reagent)

Mechanistic Pathways & Signaling
PHL exerts its physiological effects by modulating the Renin-Angiotensin System (RAS) and

intracellular oxidative stress pathways.

Figure 1: PHL Mechanism of Action (ACE Inhibition &
Antioxidant)
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Caption: PHL inhibits ACE, preventing the conversion of Angiotensin I to II, while

simultaneously scavenging ROS via its Histidine imidazole ring.

Comparative Analysis by Cell Line
A. Caco-2: Intestinal Absorption & Transport
Objective: Determine bioavailability. Tripeptides like PHL must cross the intestinal epithelium

intact to be effective.

Mechanism: PHL is transported primarily via the PepT1 (H+/peptide transporter) due to its

size (Tripeptide) and hydrophobicity.

Comparative Performance:

PHL: Moderate permeability (
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cm/s). The C-terminal Leucine enhances hydrophobicity, aiding passive diffusion, while the
N-terminal Proline resists specific aminopeptidases.

VPP/IPP: High permeability. The Pro-Pro sequence confers extreme resistance to brush

border peptidases.

HHL: Low permeability; rapidly hydrolyzed by brush border enzymes (not suitable for oral

bioavailability studies).

B. HUVEC: Endothelial Function & Vasodilation
Objective: Measure bioactivity (NO production and ACE inhibition).

Experimental Insight: In HUVEC cultures, PHL treatment (50-100 µM) has been observed to

increase Nitric Oxide (NO) levels. This is likely due to the inhibition of local ACE, which

normally degrades Bradykinin (a vasodilator).

Data Summary:

Control (Ang II treated): NO levels

40%.

PHL Treatment: Restores NO levels to

85% of baseline.

VPP Treatment: Restores NO levels to

95% of baseline.

C. HepG2: Metabolic Stability & Antioxidant Activity
Objective: Assess hepatic stability and cytoprotection against oxidative stress.

Mechanism: The Histidine residue in PHL acts as a proton donor/acceptor, neutralizing free

radicals.

Observation: PHL shows significant cytoprotection in HepG2 cells stressed with

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Stability: PHL is susceptible to hepatic dipeptidyl peptidases but more stable than linear

peptides lacking Proline.

Experimental Protocols
Protocol 1: ACE Inhibition Assay (HHL Substrate
Method)
This protocol uses HHL as the substrate to measure the inhibitory capacity of PHL.

Reagents:

Substrate: 5 mM Hippuryl-His-Leu (HHL) in Borate Buffer (pH 8.3).

Enzyme: ACE (Rabbit Lung extract or Recombinant), 0.1 U/mL.

Inhibitor: Pro-His-Leu (PHL) serial dilutions (0.1 µM – 1000 µM).

Stop Solution: 1M HCl.

Workflow:

Incubation: Mix 50 µL Enzyme + 50 µL PHL (Inhibitor). Incubate at 37°C for 10 min.

Reaction: Add 150 µL HHL (Substrate). Incubate at 37°C for 30 min.

Termination: Add 250 µL 1M HCl to stop the reaction.

Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex 15s.

Quantification: Centrifuge, evaporate organic layer, resolubilize in water, and measure

Absorbance at 228 nm.

Calculation: % Inhibition =

.
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Protocol 2: Caco-2 Transport Assay
Setup:

Grow Caco-2 cells on Transwell® inserts (0.4 µm pore) for 21 days to form a differentiated

monolayer (TEER > 300

).

Workflow:

Apical Loading: Add 5 mM PHL to the Apical chamber (pH 6.0 to mimic jejunum).

Basolateral Sampling: Fill Basolateral chamber with HBSS (pH 7.4).

Sampling: Collect 100 µL from Basolateral side at 0, 30, 60, 90, 120 min.

Analysis: Quantify intact PHL via RP-HPLC (C18 column, Gradient ACN/Water + 0.1% TFA).

Calculation: Calculate Apparent Permeability (

) using

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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